molecular formula C14H18N2O3S B2625228 3-{[(3-Hydroxy-6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione CAS No. 1797058-77-5

3-{[(3-Hydroxy-6-methylpyridin-2-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

Cat. No.: B2625228
CAS No.: 1797058-77-5
M. Wt: 294.37
InChI Key: XQDQOTHCVQCLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound featuring a thiolane ring, a pyridine derivative, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. The starting materials often include 3-hydroxy-6-methylpyridine and prop-2-yn-1-amine. The synthetic route may involve:

    Formation of the Pyridine Derivative: The 3-hydroxy-6-methylpyridine is first reacted with a suitable alkylating agent to introduce the prop-2-yn-1-yl group.

    Amination Reaction: The intermediate is then subjected to an amination reaction with thiolane-1,1-dione under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiolane derivatives.

    Substitution: Various substituted pyridine or amino derivatives.

Scientific Research Applications

3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-6-methylpyridine: A simpler pyridine derivative with similar structural features.

    Thiolane-1,1-dione: The core thiolane structure without the pyridine and amino modifications.

    Prop-2-yn-1-amine: The alkyne-containing amine used in the synthesis of the compound.

Uniqueness

3-{(3-Hydroxy-6-methylpyridin-2-yl)methylamino}-1lambda6-thiolane-1,1-dione is unique due to its combination of a pyridine ring, a thiolane ring, and an amino group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

2-[[(1,1-dioxothiolan-3-yl)-prop-2-ynylamino]methyl]-6-methylpyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-3-7-16(12-6-8-20(18,19)10-12)9-13-14(17)5-4-11(2)15-13/h1,4-5,12,17H,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDQOTHCVQCLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)CN(CC#C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.